A Technical Guide to 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde (CAS 190271-69-3): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde (CAS 190271-69-3): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, a key heterocyclic building block for chemical synthesis and drug discovery.[1][2] We will delve into its physicochemical properties, outline a robust synthetic pathway via Suzuki-Miyaura cross-coupling, and explore its reactivity and potential applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction and Strategic Importance
2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde (CAS 190271-69-3) is a bifunctional organic compound featuring a substituted benzaldehyde core linked to a pyrimidine heterocycle. This unique arrangement of pharmacophores—the methoxy-substituted aromatic ring, the reactive aldehyde group, and the nitrogen-rich pyrimidine moiety—makes it a highly valuable intermediate in the synthesis of complex molecules.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a hydrogen bond acceptor and participate in various biological interactions.[3] Similarly, substituted benzaldehydes are fundamental precursors for a vast array of chemical transformations. The combination of these two motifs in a single molecule provides a strategic starting point for generating libraries of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4][5][6][7]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Compound Identifiers
A summary of the key identifiers for 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde is presented below.
| Identifier | Value | Source |
| CAS Number | 190271-69-3 | [8] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [8][9] |
| Molecular Weight | 214.22 g/mol | [8][10] |
| IUPAC Name | 2-methoxy-5-(pyrimidin-5-yl)benzaldehyde | |
| SMILES | COC1=C(C=C(C=C1)C2=CN=CN=C2)C=O | [9] |
| InChI Key | BTQNEGKTJZGCPC-UHFFFAOYSA-N | [9] |
Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Notes |
| Physical Form | Expected to be a solid (e.g., powder or chunks) at room temperature. | Based on related structures like 2-(Pyrimidin-5-yl)benzaldehyde (mp 119-120 °C).[11] |
| XlogP | 1.3 | [9] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bonds | 3 | [10] |
Predicted Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.2 ppm), singlets for the pyrimidine protons (~8.5-9.2 ppm), a singlet for the methoxy group (~3.9-4.1 ppm), and multiplets/doublets in the aromatic region (~7.0-8.0 ppm) corresponding to the substituted benzene ring.
-
¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~190-195 ppm), carbons of the pyrimidine ring (~150-160 ppm), aromatic carbons (~110-165 ppm), and the methoxy carbon (~55-60 ppm).
-
Mass Spectrometry: The monoisotopic mass is 214.07423 Da.[9] Predicted Collision Cross Section (CCS) values for various adducts have been calculated, providing a reference for mass spectrometry-based identification.[9]
Adduct m/z Predicted CCS (Ų) [M+H]⁺ 215.08151 145.1 [M+Na]⁺ 237.06345 154.7 | [M-H]⁻ | 213.06695 | 149.5 |
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the aldehyde C=O stretch (strong, ~1690-1715 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and the C-O-C ether stretch (~1200-1275 cm⁻¹).
Synthesis and Purification
The most logical and industrially scalable approach to synthesizing 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14] This methodology is renowned for its reliability and functional group tolerance in forming C-C bonds between aromatic systems.[13]
Retrosynthetic Strategy and Workflow
The retrosynthetic analysis points to two primary coupling partners: a boron-functionalized pyrimidine and a halogenated 2-methoxybenzaldehyde, or vice versa. A common and effective pathway involves coupling 5-pyrimidylboronic acid with a suitable 5-halo-2-methoxybenzaldehyde.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar heteroaryl couplings.[12][15][16]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), 5-pyrimidylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Rationale: The use of excess boronic acid ensures complete consumption of the limiting halide reagent. Sodium carbonate serves as the essential base required to activate the boronic acid and facilitate the catalytic cycle.
-
-
Catalyst Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (0.03 - 0.05 eq).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
-
Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Rationale: This solvent system is effective for dissolving both the organic starting materials and the inorganic base, creating a homogeneous reaction mixture necessary for efficient catalysis.
-
-
Reaction: Heat the reaction mixture to 95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Rationale: The aqueous workup removes the inorganic base and salts, while the desired organic product is extracted into the ethyl acetate layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The title compound is a versatile scaffold primarily due to the reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.
-
Scaffold for Bioactive Molecules: The compound is an ideal starting point for synthesizing derivatives with potential biological activity. For instance, condensation with various amines can produce Schiff bases, which are known precursors to compounds with antimicrobial and anticancer properties.[6]
-
Precursor for Kinase Inhibitors: The pyrimidine ring is a well-known "hinge-binding" motif in many kinase inhibitors. This aldehyde can be used to build more complex structures targeting protein kinases, a critical class of enzymes in cancer signaling pathways.
-
Antioxidant and Antimicrobial Research: Related methoxy- and hydroxy-substituted benzaldehydes have demonstrated significant antioxidant and antimicrobial activities.[5][17] Derivatives of this compound could be screened for similar properties, potentially leading to new preservatives or therapeutic agents.[18]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, precautions should be based on data for structurally similar aldehydes.[19] Benzaldehyde derivatives are often classified as irritants.[20][21]
-
Hazard Summary: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed.
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles.[22]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]
Conclusion
2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its straightforward synthesis via robust cross-coupling chemistry, combined with the strategic placement of its reactive aldehyde and pharmacologically relevant pyrimidine and methoxybenzene moieties, makes it an attractive building block for creating novel and complex molecular architectures. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically utilize this compound in their scientific endeavors.
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